N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
CAS No.:
Cat. No.: VC20211387
Molecular Formula: C16H12FN3O3
Molecular Weight: 313.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3O3 |
|---|---|
| Molecular Weight | 313.28 g/mol |
| IUPAC Name | N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide |
| Standard InChI | InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)16(21)18-15-14(19-23-20-15)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
| Standard InChI Key | CHIPCLUVSZGZFV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Introduction
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a 4-fluorophenyl group, a 1,2,5-oxadiazole ring, and a methoxy-substituted benzamide moiety.
Structural Features
Molecular Formula: C15H11FN3O3
Molecular Weight: Approximately 301.27 g/mol
The compound's structure is defined by three key components:
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4-Fluorophenyl Group: A fluorine atom attached to a benzene ring enhances the compound's lipophilicity and potential biological activity.
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1,2,5-Oxadiazole Ring: A heterocyclic core that often contributes to bioactivity due to its electron-donating and accepting properties.
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Methoxybenzamide Moiety: A functional group known for its role in modulating pharmacokinetic properties.
Synthesis and Characterization
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves:
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Cyclization Reactions: Formation of the oxadiazole ring through condensation reactions involving hydrazides and carboxylic acids.
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Functionalization Steps: Introduction of the 4-fluorophenyl group and methoxybenzamide moiety via electrophilic substitution or amidation reactions.
Characterization techniques include:
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Nuclear Magnetic Resonance (NMR): For determining chemical shifts and confirming structural connectivity.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., amide and methoxy groups).
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Mass Spectrometry (MS): For molecular weight confirmation.
Comparative Analysis of Related Compounds
Potential Applications
Based on its structural features and parallels with related compounds:
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Drug Development:
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Potential as an anticancer agent targeting specific receptors.
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Possible antimicrobial applications against resistant strains.
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Pharmacokinetics Optimization:
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The methoxybenzamide moiety may improve solubility and bioavailability.
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Molecular Docking Studies:
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Further computational studies could elucidate binding affinities with biological targets.
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